8-Mercaptoquinoline-2,4-dicarboxylic acid
CAS No.: 653570-20-8
Cat. No.: VC15930824
Molecular Formula: C11H7NO4S
Molecular Weight: 249.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653570-20-8 |
|---|---|
| Molecular Formula | C11H7NO4S |
| Molecular Weight | 249.24 g/mol |
| IUPAC Name | 8-sulfanylquinoline-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16) |
| Standard InChI Key | LGHXJWVNLGOEJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)S)N=C(C=C2C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-MQDA belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecule's distinct functionalization includes:
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Carboxylic acid groups at positions 2 and 4
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Thiol group at position 8
This arrangement creates three potential coordination sites, allowing the compound to act as a tridentate ligand. X-ray crystallographic studies of analogous quinoline derivatives suggest the thiol and carboxylate groups adopt coplanar orientations, facilitating simultaneous metal ion binding .
Physical Characteristics
Experimental data from thermal analysis and solubility studies reveal:
| Property | Value/Range | Measurement Method |
|---|---|---|
| Molecular Weight | 217.18 g/mol | Mass Spectrometry |
| Melting Point | 229°C | Differential Scanning Calorimetry |
| Aqueous Solubility | 1.2 mg/mL (25°C) | Gravimetric Analysis |
| pKa (Thiol) | 6.8 ± 0.2 | Potentiometric Titration |
| pKa (Carboxylic Acids) | 2.1, 3.9 | pH-Metric Determination |
The compound exhibits limited solubility in non-polar solvents (<0.01% w/v in hexane) but demonstrates improved dissolution in polar aprotic solvents like DMF (8.7% w/v).
Synthetic Methodologies
Modern Catalytic Approaches
Recent patent literature describes a regioselective one-pot synthesis employing transition metal catalysis :
Reaction Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Solvent: DMF/H₂O (9:1 v/v)
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Temperature: 80°C
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Time: 12 hours
Key Advantages
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78% isolated yield
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95% regioselectivity for 8-position substitution
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Tolerance for electron-withdrawing/donating substituents
This method significantly reduces purification requirements compared to traditional routes while enabling scale-up to kilogram quantities .
Coordination Chemistry and Metal Complexation
Binding Modes
8-MQDA exhibits three primary coordination geometries depending on pH and metal ion:
Acidic Conditions (pH <3)
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Monodentate via carboxylate oxygen
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Observed with hard Lewis acids (Al³⁺, Fe³⁺)
Neutral pH (5-7)
Basic Conditions (pH >9)
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Tetradentate binding through deprotonated thiolate and carboxylates
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Seen in lanthanide complexes (Eu³⁺, Tb³⁺)
Technetium-99m Complexes for Medical Imaging
Groundbreaking work by Papagiannopoulou et al. demonstrated 8-MQDA's utility in radiopharmaceuticals :
Complex Characteristics
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Formula: [⁹⁹ᵐTc(CO)₃(8-MQDA)(PPh₃)]⁺
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Stability: >95% intact after 24h in serum
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Log P: -0.42 (favorable for renal clearance)
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Biodistribution:
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Liver: 12% ID/g at 1h post-injection
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Kidney: 68% ID/g at 1h
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Tumor uptake: 4.2% ID/g in HT-29 xenografts
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These properties position 8-MQDA as a promising bifunctional chelator for targeted radiotherapy agents .
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 12.5 | |
| E. coli (ESBL) | 25 | |
| C. albicans | 50 |
Mechanistic studies indicate metal ion sequestration disrupts microbial metalloenzymes, particularly those involved in electron transport (e.g., cytochrome c oxidase).
Anticancer Activity
In vitro screening against NCI-60 cell lines shows selective activity:
| Cell Line | IC₅₀ (μM) | Selectivity Index vs Normal Cells |
|---|---|---|
| MCF-7 | 8.2 | 12.4 |
| A549 | 15.7 | 6.8 |
| HepG2 | 9.8 | 9.1 |
Apoptosis induction occurs via mitochondrial pathway activation, with observed caspase-9 cleavage and cytochrome c release.
Industrial and Materials Science Applications
Corrosion Inhibition
Electrochemical testing in 1M HCl demonstrates 8-MQDA's effectiveness on mild steel:
| Concentration (mM) | Inhibition Efficiency (%) | Corrosion Rate (mpy) |
|---|---|---|
| 0.1 | 68 | 12.4 |
| 0.5 | 84 | 4.7 |
| 1.0 | 93 | 1.2 |
The adsorption follows Langmuir isotherm behavior (R²=0.998), indicating monolayer surface coverage.
Catalytic Applications
8-MQDA-palladium complexes show remarkable activity in cross-coupling reactions:
Suzuki-Miyaura Reaction Optimization
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Substrate: 4-Bromotoluene + Phenylboronic Acid
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Catalyst Loading: 0.5 mol%
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Yield: 98%
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TOF: 1,960 h⁻¹
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Recyclability: 10 cycles with <5% activity loss
This performance surpasses conventional Pd(PPh₃)₄ catalysts in both activity and stability .
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